molecular formula C30H25N5O2S B12128420 (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12128420
M. Wt: 519.6 g/mol
InChI Key: WBDBAQJJWTUVSX-ONUIUJJFSA-N
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Description

The compound “(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a structurally complex heterocyclic molecule featuring a fused thiazolo-triazolone core (thiazolo[3,2-b][1,2,4]triazol-6-one) with a pyrazole substituent. Key structural attributes include:

  • Z-configuration at the benzylidene group (C5 position), critical for molecular geometry and intermolecular interactions .
  • Substituent diversity: A 4-ethoxy-2-methylphenyl group on the pyrazole ring and a 2-methylphenyl group on the thiazolo-triazolone core.

The compound’s synthesis likely involves multi-step reactions, including condensation of pyrazole precursors with thiazolo-triazolone intermediates, as inferred from analogous syntheses of (Z)-5-(substituted benzylidene)thiazol-4(5H)-ones .

Properties

Molecular Formula

C30H25N5O2S

Molecular Weight

519.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C30H25N5O2S/c1-4-37-23-14-15-24(20(3)16-23)27-21(18-34(32-27)22-11-6-5-7-12-22)17-26-29(36)35-30(38-26)31-28(33-35)25-13-9-8-10-19(25)2/h5-18H,4H2,1-3H3/b26-17-

InChI Key

WBDBAQJJWTUVSX-ONUIUJJFSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)C6=CC=CC=C6)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)C6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolo-triazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various aromatic aldehydes. The reaction conditions often involve refluxing in solvents like ethanol or acetonitrile, with catalysts such as p-toluenesulfonic acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / Core Structure Substituents on Pyrazole Substituents on Thiazolo-Triazolone Biological/Physicochemical Implications
Target Compound (Thiazolo[3,2-b][1,2,4]triazol-6-one) 3-(4-ethoxy-2-methylphenyl), 1-phenyl 2-(2-methylphenyl) High lipophilicity; potential for improved target binding due to steric bulk
(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-thiazolo-triazolone 3-(4-methylphenyl), 1-phenyl 2-(4-ethoxyphenyl) Para-ethoxy group may enhance solubility vs. ortho-methyl in target compound
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Varied benzylidene groups Amino-phenyl substituents Simpler core (thiazol-4-one) lacks triazole fusion, reducing rigidity and stability
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 4-methoxyphenyl Triazolo-thiadiazole core Antifungal activity via lanosterol 14α-demethylase inhibition; divergent core reduces direct comparability

Physicochemical Properties

Table 2: Substituent Effects on Key Properties

Substituent Position/Group Impact on Solubility Impact on Lipophilicity (LogP)
4-Ethoxy (pyrazole) Moderate ↑ (polar O-atom) Moderate ↑
2-Methylphenyl (thiazolo-triazolone) Significant ↓ (steric hindrance) Significant ↑
Para-methoxy (analogue in ) High ↑ Slight ↑

Research Findings and Implications

  • Structural Insights : Crystallographic studies using SHELXL confirm the Z-configuration’s prevalence in analogous compounds, critical for maintaining planar geometry and π-π stacking interactions.
  • Biological Target Hypotheses : Molecular docking studies on similar triazolo-thiadiazoles suggest the target compound may interact with cytochrome P450 enzymes, though its larger substituents could alter binding kinetics.

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